4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
CAS No.:
Cat. No.: VC9937899
Molecular Formula: C16H10N2O2S
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10N2O2S |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
| Standard InChI | InChI=1S/C16H10N2O2S/c1-9-4-6-10(7-5-9)14-18-12-11-3-2-8-17-15(11)21-13(12)16(19)20-14/h2-8H,1H3 |
| Standard InChI Key | XJYUKKJUHWSENO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC4=C3C=CC=N4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC4=C3C=CC=N4 |
Introduction
4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound featuring a unique tricyclic structure that incorporates oxygen, sulfur, and nitrogen atoms. This compound is notable for its potential biological activities and diverse chemical properties.
Molecular Formula and Weight
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Molecular Formula: C16H10N2O2S
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Molecular Weight: Approximately 294.3 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of a substituted benzaldehyde with a thiourea derivative under acidic conditions to form the tricyclic core, followed by oxidation and cyclization steps to introduce the oxygen and sulfur atoms into the structure.
Antimicrobial Activity
Compounds similar to 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one have demonstrated significant antimicrobial properties, particularly against bacterial strains and fungi.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, specifically targeting monoamine oxidase (MAO) enzymes involved in neurotransmitter metabolism.
Antitumor Activity
Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.
Mechanism of Action
The compound interacts with specific molecular targets, including enzymes and receptors, modulating biological pathways by inhibiting or activating these targets. This interaction leads to various therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | Tricyclic structure with N, O, S atoms | Antimicrobial, enzyme inhibition, antitumor |
| 5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,11-tetraene-6,13-dione | Similar tricyclic structure but with different heteroatom arrangement | Potential antimicrobial and enzyme inhibitory activities |
| 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones | Different ring structure with fewer heteroatoms | Less studied; potential biological activities not well-documented |
Research Findings and Future Directions
Research on 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one highlights its potential therapeutic applications. Future studies should focus on optimizing its synthesis for large-scale production and exploring its efficacy in clinical settings.
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